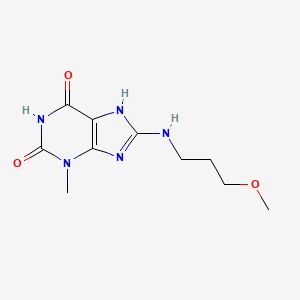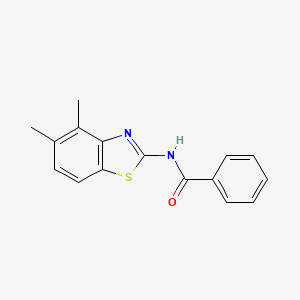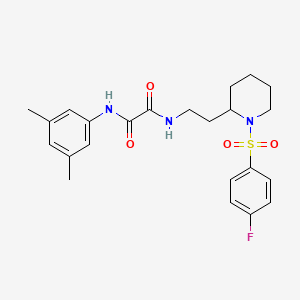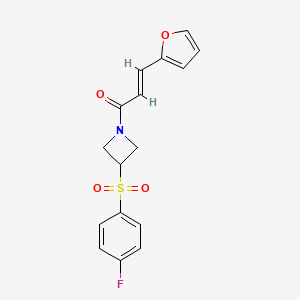![molecular formula C8H6O3S B2910945 4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione CAS No. 2155856-63-4](/img/structure/B2910945.png)
4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione” is a chemical compound with the molecular formula C8H6O3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique
TDMF has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research. TDMF has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
Mécanisme D'action
The exact mechanism of action of TDMF is not yet known. However, it is believed that TDMF binds to and activates certain enzymes, which in turn activate other enzymes and pathways in the body. This activation of certain enzymes and pathways is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-oxidant properties of TDMF. Additionally, TDMF is believed to inhibit certain enzymes and pathways, which is thought to be responsible for the anti-bacterial and anti-fungal properties of TDMF.
Biochemical and Physiological Effects
TDMF has been found to have a variety of biochemical and physiological effects. TDMF has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TDMF in laboratory experiments has several advantages and limitations. One advantage of using TDMF in laboratory experiments is that it is relatively easy to synthesize. Additionally, TDMF is relatively stable and can be stored for long periods of time without degradation. However, TDMF is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, TDMF is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of TDMF are numerous, and there are many possible future directions for research. One possible future direction is the development of new methods for synthesizing TDMF. Additionally, further research is needed to better understand the mechanism of action of TDMF and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to determine the long-term effects of TDMF on the body and to determine the optimal dose and administration route for TDMF. Finally, further research is needed to develop new methods for delivering TDMF to the body, such as through nanotechnology or other drug delivery systems.
Méthodes De Synthèse
TDMF can be synthesized through a variety of methods. The most common method is through the reaction of thiophene-2-carboxaldehyde with dimethylformamide in the presence of a base such as pyridine. This reaction produces a mixture of TDMF and other thieno[3,4-c]furan-1,3-dione derivatives. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with dimethyl sulfoxide in the presence of a base and the reaction of thiophene-2-carboxaldehyde with formamide in the presence of a base.
Propriétés
IUPAC Name |
4,6-dimethylthieno[3,4-c]furan-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWYREGVOYREQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(S1)C)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)


![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)
![6-Fluoro-N-[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2910874.png)
![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)

![N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide](/img/structure/B2910880.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)

